molecular formula C15H16N2O B14356585 2-Oxo-4-phenyl-6,7,8,9-tetrahydro-1H-2lambda~5~,3-benzodiazepine CAS No. 95271-77-5

2-Oxo-4-phenyl-6,7,8,9-tetrahydro-1H-2lambda~5~,3-benzodiazepine

Cat. No.: B14356585
CAS No.: 95271-77-5
M. Wt: 240.30 g/mol
InChI Key: RETMPTCSZIFHHT-UHFFFAOYSA-N
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Description

2-Oxo-4-phenyl-6,7,8,9-tetrahydro-1H-2lambda~5~,3-benzodiazepine is a heterocyclic compound that belongs to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties, but this particular compound has unique structural features that make it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-4-phenyl-6,7,8,9-tetrahydro-1H-2lambda~5~,3-benzodiazepine typically involves the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue) . This reaction is known for its simplicity and efficiency in producing highly functionalized heterocycles.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-Oxo-4-phenyl-6,7,8,9-tetrahydro-1H-2lambda~5~,3-benzodiazepine undergoes various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate, phenylisothiocyanate, and benzoyl chloride . The conditions often involve heating and the use of solvents like ethanol.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as pyrazoloquinolines and benzonaphthyridines .

Mechanism of Action

The mechanism of action of 2-Oxo-4-phenyl-6,7,8,9-tetrahydro-1H-2lambda~5~,3-benzodiazepine involves its interaction with specific molecular targets and pathways. For example, it has been identified as a potential inhibitor of HIV-1 integrase, which is crucial for the integration of viral DNA into the host genome . This inhibition leads to the prevention of viral replication and the spread of infection.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-Oxo-4-phenyl-6,7,8,9-tetrahydro-1H-2lambda~5~,3-benzodiazepine apart from these similar compounds is its unique structural framework, which allows for a diverse range of chemical modifications and applications. Its ability to undergo various chemical reactions and form multiple derivatives makes it a versatile compound in scientific research.

Properties

CAS No.

95271-77-5

Molecular Formula

C15H16N2O

Molecular Weight

240.30 g/mol

IUPAC Name

2-oxido-4-phenyl-6,7,8,9-tetrahydro-1H-2,3-benzodiazepin-2-ium

InChI

InChI=1S/C15H16N2O/c18-17-11-14-9-5-4-8-13(14)10-15(16-17)12-6-2-1-3-7-12/h1-3,6-7,10H,4-5,8-9,11H2

InChI Key

RETMPTCSZIFHHT-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C[N+](=NC(=C2)C3=CC=CC=C3)[O-]

Origin of Product

United States

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